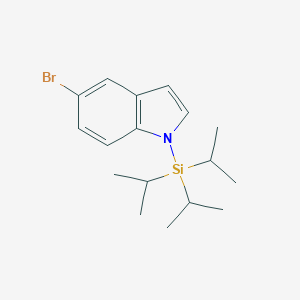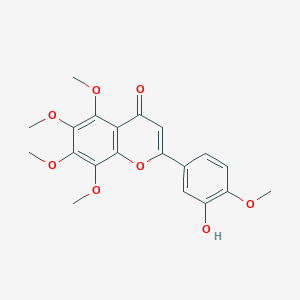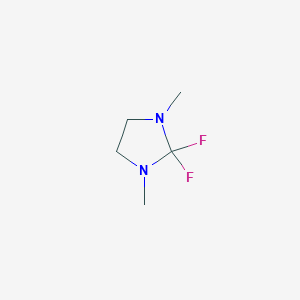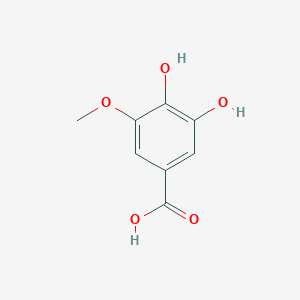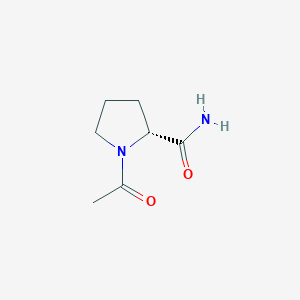
(2R)-1-acetylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-acetylpyrrolidine-2-carboxamide, commonly known as ACPC, is a cyclic amino acid that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. ACPC is a chiral molecule, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R)-enantiomer of ACPC has been found to have greater biological activity than its (2S)-enantiomer, and therefore, most studies have focused on this form of the molecule.
Mechanism of Action
ACPC acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. This binding enhances the activity of the NMDA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has been found to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. It has also been found to improve memory and learning in animal models. In addition, ACPC has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using ACPC in lab experiments is that it is a relatively simple molecule to synthesize and purify. It also has a high affinity for the glycine-binding site of the NMDA receptor, making it a potent modulator of synaptic transmission. However, one limitation of using ACPC is that it has low bioavailability, meaning that it is rapidly metabolized and excreted from the body. This can make it difficult to achieve therapeutic concentrations in the brain.
Future Directions
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of ACPC for these conditions. Another area of interest is the development of more potent and selective modulators of the glycine-binding site of the NMDA receptor, which could have even greater therapeutic potential than ACPC. Additionally, studies are needed to investigate the long-term effects of ACPC on cognitive function and brain health.
Synthesis Methods
ACPC can be synthesized by several methods, including the reaction of N-acetylglycine with pyrrolidine-2-carboxylic acid, or by the reduction of 2-acetylpyrrole with sodium borohydride. The latter method is more commonly used due to its simplicity and high yield.
Scientific Research Applications
ACPC has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and depression. It has been found to enhance synaptic transmission and improve cognitive function by modulating the activity of glutamate receptors in the brain.
properties
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)



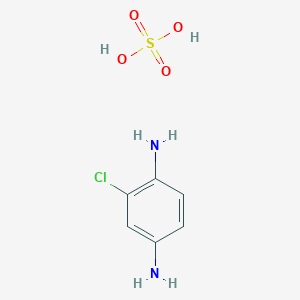
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)


